molecular formula C9H13N3O3S B2424301 N1-(3-methoxypropyl)-N2-(thiazol-2-yl)oxalamide CAS No. 883795-72-0

N1-(3-methoxypropyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2424301
CAS No.: 883795-72-0
M. Wt: 243.28
InChI Key: NWLGDELFWODENJ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide: is an organic compound that belongs to the class of oxamides It is characterized by the presence of a thiazole ring and a methoxypropyl group

Scientific Research Applications

Chemistry: N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: In the industrial sector, N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide is used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxypropyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted oxamides with different functional groups.

Comparison with Similar Compounds

  • N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)carbamate
  • N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)urea
  • N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)thiourea

Uniqueness: N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methoxypropyl)-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-15-5-2-3-10-7(13)8(14)12-9-11-4-6-16-9/h4,6H,2-3,5H2,1H3,(H,10,13)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLGDELFWODENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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